(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Catalog No.
S715585
CAS No.
269078-71-9
M.F
C26H23NO4
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-p...

CAS Number

269078-71-9

Product Name

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1

InChI Key

YABZSVAQRSIEAZ-KOSHJBKYSA-N

SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Potential Applications

  • Organic synthesis: The molecule's structure suggests potential use as a building block in the synthesis of more complex organic molecules, particularly those containing the pyrrolidine ring. Pyrrolidine rings are present in numerous natural products and pharmaceuticals, making this molecule a potential precursor for further drug development [].
  • Peptide synthesis: The Fmoc (Fluorenylmethyloxycarbonyl) group is a common protecting group used in solid-phase peptide synthesis. The presence of this group in the molecule suggests its potential use as a protected amino acid building block for the synthesis of peptides containing a pyrrolidine ring [].

The compound (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative notable for its structural complexity and potential applications in medicinal chemistry. This compound features a fluorenylmethoxycarbonyl group, which is often employed as a protective group in peptide synthesis. The presence of the phenyl group and the carboxylic acid functional group enhances its potential for biological activity, making it a compound of interest in drug development.

The chemical reactivity of this compound can be attributed to its functional groups. The carboxylic acid can participate in various reactions, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides with amines, which is crucial in drug synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide.

Additionally, the fluorenylmethoxycarbonyl group can be removed under mild acidic conditions, allowing for the generation of free amines or acids necessary for further reactions.

  • Antioxidant Activity: Many pyrrolidine derivatives show potential as antioxidants by scavenging free radicals.
  • Anticancer Properties: Some related compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and oxidative stress modulation .

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The fluorenylmethoxycarbonyl and phenyl groups can be introduced via electrophilic aromatic substitution or coupling reactions.
  • Carboxylic Acid Formation: The final step usually involves the introduction of the carboxylic acid functionality through oxidation or hydrolysis reactions.

Detailed synthetic routes would depend on the availability of starting materials and desired purity levels.

This compound holds promise in various fields:

  • Medicinal Chemistry: As a potential lead compound for drug development targeting various diseases.
  • Biochemical Research: Its unique structure may serve as a tool in studying enzyme mechanisms or receptor interactions.
  • Peptide Synthesis: The fluorenylmethoxycarbonyl group is widely used in protecting amino acids during peptide synthesis.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Receptor Binding Studies: Investigating how well this compound binds to specific receptors can provide insights into its pharmacological profile.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes could reveal potential therapeutic applications.

Computational methods like quantitative structure-activity relationship modeling could also be employed to predict its interactions based on structural features .

Several compounds share structural similarities with (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid, including:

Compound NameStructural FeaturesBiological Activity
Pyrrolidine Derivative ASimilar pyrrolidine ringAntioxidant
Fluorenylmethoxycarbonyl Amino Acid BContains fluorenylmethoxycarbonyl groupAnticancer
Phenylpyrrolidine CContains phenyl and pyrrolidineNeuroprotective

Uniqueness

The uniqueness of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the combination of functional groups that may confer distinct biological activities not found in other similar compounds. Its potential as a versatile building block in drug design further emphasizes its significance in medicinal chemistry.

The stereoselective synthesis of 9-fluorenylmethyloxycarbonyl-protected 4-phenylproline derivatives via Garner's aldehyde represents a cornerstone methodology in amino acid chemistry [1]. The Garner's aldehyde intermediate, formally known as tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate, serves as a versatile chiral scaffold derived from D-serine through a series of operationally simple transformations [2].

The synthesis begins with the conversion of D-serine into the Garner's aldehyde through an improved four-step procedure that achieves an overall yield of 88% [2]. This methodology exploits the inherent chirality of the serine backbone to establish the stereochemical foundation for subsequent transformations [1]. The chiral scaffold of serine in the form of olefinated Garner's aldehyde provides excellent control over the diastereoselective formation of new stereocenters [3].

Research by Nevalainen and colleagues demonstrated that the diastereoselective hydrogenation of allylic alcohol derivatives derived from Garner's aldehyde achieves a syn to anti ratio of 86:14 when employing Raney nickel as the catalyst [1] [3]. The moderate stereocontrol observed in this system has been attributed to the mobility of the side chain, which allows hydrogen attack on both faces of the olefin through an open transition state mechanism [3].

An alternative approach utilizing the N-tosyl version of Garner's aldehyde has shown enhanced stereodirecting effects [4]. The vinyl Grignard addition to this N-toluenesulfonamide analogue demonstrates significantly improved anti-diastereoselective control, achieving ratios of 8.5:1 compared to traditional N-Boc-protected variants [4]. This enhancement stems from the increased steric bulk and electronic properties of the tosyl protecting group [4].

MethodStarting MaterialOverall Yield (%)DiastereoselectivityKey Features
Direct from D-Serine (4 steps) [2]D-Serine8886:14 (syn:anti) [3]Operationally simple steps
Via Weinreb Amide Route [4]Protected D-Serine70-8510:1 (anti:syn) [4]Improved anti-selectivity
N-Tosyl Version [4]D-Serine (N-Tosyl)75-808.5:1 (anti:syn) [4]Enhanced stereodirecting effect
Traditional Method (Improved) [1]D-Serine65-753:1-6:1 (anti:syn) [1]Traditional approach

The transformation of Garner's aldehyde derivatives to 4-phenylproline involves a series of carefully orchestrated steps including ring formation, protecting group manipulation, and stereoselective reduction [1] [3]. The success of this methodology lies in its ability to maintain the stereochemical integrity established during the initial aldehyde formation while introducing the requisite phenyl substituent at the 4-position [3].

Friedel-Crafts Alkylation Strategies for Phenyl Group Introduction

The Friedel-Crafts alkylation reaction serves as a powerful method for introducing phenyl groups into proline derivatives, operating through an electrophilic aromatic substitution mechanism [5] [6]. This methodology involves the formation of carbocationic intermediates that subsequently attack aromatic systems to establish carbon-carbon bonds [7] [8].

The mechanism proceeds through several distinct steps, beginning with the activation of alkyl halides by Lewis acid catalysts such as aluminum trichloride [5] [7]. The Lewis acid coordinates to the halogen atom, facilitating the departure of the leaving group and generating a carbocationic electrophile [6] [9]. This carbocation then attacks the electron-rich aromatic ring, forming a non-aromatic arenium ion intermediate [5] [8]. The final step involves deprotonation to restore aromaticity and regenerate the Lewis acid catalyst [7] [9].

For the synthesis of 4-phenylproline derivatives, the choice of alkyl halide substrate significantly influences both the reaction mechanism and stereochemical outcome [10]. Primary alkyl halides typically proceed through a complex mechanism where the halide-Lewis acid complex acts as the electrophile rather than forming a free carbocation [5] [6]. This pathway minimizes carbocation rearrangements but may result in variable stereoselectivity [10].

Secondary and tertiary alkyl halides readily form stable carbocations, leading to more predictable reaction outcomes [6] [11]. Research has demonstrated that secondary halides can achieve trans to cis ratios ranging from 90:10 to 98:2 in the synthesis of 4-phenylproline derivatives [10]. Tertiary halides provide even higher stereoselectivity, with ratios often exceeding 95:5 [10].

Substrate TypeLewis Acid CatalystReaction MechanismRearrangement RiskStereoselectivity
Primary Alkyl Halides [5]AlCl₃ (3.6-4.0 equiv) [10]Complex formation (no free carbocation) [5]Low (complex mechanism) [6]Variable [10]
Secondary Alkyl Halides [6]AlCl₃ (2-10 equiv) [10]Free carbocation formation [6]High (hydride/alkyl shifts) [11]90:10 - 98:2 (trans:cis) [10]
Tertiary Alkyl Halides [6]AlCl₃ (1-2 equiv) [10]Direct carbocation formation [6]Moderate [11]95:5 - 98:2 (trans:cis) [10]
Benzylic Halides [8]AlCl₃ or FeCl₃ [8]Stabilized carbocation [8]Low (resonance stabilized) [8]Good trans-selectivity [10]

A critical consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangements, particularly with primary and secondary alkyl halides [6] [11]. These rearrangements occur through hydride or alkyl shifts that convert less stable carbocations into more thermodynamically favored forms [6]. For instance, propyl chloride often yields isopropylbenzene rather than the expected propylbenzene due to rapid primary to secondary carbocation rearrangement [11].

The process for preparing trans-4-phenyl-L-proline derivatives has been optimized to achieve excellent stereospecificity through careful control of reaction conditions [10]. The reaction typically employs a molar ratio of proline derivative to aromatic nucleophile ranging from 1:5 to 1:100, with Lewis acid ratios of 2:1 to 10:1 [10]. These conditions ensure efficient phenyl group introduction while maintaining the desired trans stereochemistry [10].

Solid-Phase Peptide Synthesis Compatibility and 9-Fluorenylmethyloxycarbonyl Deprotection Kinetics

The 9-fluorenylmethyloxycarbonyl protecting group strategy represents the most widely utilized approach in solid-phase peptide synthesis, offering superior compatibility with diverse amino acid derivatives including 4-phenylproline analogs [12] [13]. The deprotection mechanism proceeds through a two-step process involving base-mediated proton abstraction at the 9-position of the fluorene ring system, followed by β-elimination to form a highly reactive dibenzofulvene intermediate [12].

Kinetic studies of 9-fluorenylmethyloxycarbonyl deprotection reveal significant variations in reaction rates depending on the choice of base and reaction conditions [14] [15]. The standard 20% piperidine in dimethylformamide system achieves a half-life of approximately 7 seconds, with complete deprotection occurring within 1.5 minutes [14]. However, this rapid deprotection can lead to unwanted side reactions, particularly aspartimide formation in peptides containing aspartic acid residues [13] [12].

Alternative deprotection reagents have been developed to address these limitations while maintaining efficient amino group liberation [13] [15]. Dipropylamine has emerged as a promising alternative, demonstrating reduced aspartimide formation compared to piperidine while achieving reasonable deprotection kinetics [13]. At 25% concentration in dimethylformamide, dipropylamine exhibits half-lives of 15-30 seconds with complete deprotection achieved within 3-6 minutes [13].

Deprotection ReagentHalf-life (t₁/₂)Complete Deprotection TimeSide Product FormationSPPS Compatibility
20% Piperidine/DMF [14]7 seconds [14]1.5 minutes [14]Moderate aspartimide [13]Excellent [12]
10% Piperidine/DMF [14]20 seconds [14]4.4 minutes [14]Reduced aspartimide [14]Good [14]
5% Piperidine/DMF [14]39 seconds [14]8.6 minutes [14]Low aspartimide [14]Good [14]
5% Piperazine + 2% DBU [14]< 5 seconds [14]< 2 minutes [14]Minimal [14]Excellent [14]
25% Dipropylamine/DMF [13]15-30 seconds [13]3-6 minutes [13]Reduced pyrrolidide [13]Good [13]
20% Pyrrolidine/DMF [15]10-20 seconds [15]2-5 minutes [15]Low pyrrolidide [15]Good [15]

The combination of 5% piperazine with 2% 1,8-diazabicyclo[5.4.0]undec-7-ene has demonstrated superior performance, achieving half-lives of less than 5 seconds while minimizing side product formation [14]. This reagent system proves particularly advantageous for peptides containing sensitive residues or those requiring extended deprotection cycles [14].

Pyrrolidine represents another viable alternative, offering good deprotection kinetics while enabling the use of less polar solvent mixtures that favor subsequent coupling reactions [15]. Studies have shown that pyrrolidine can effectively remove 9-fluorenylmethyloxycarbonyl groups in binary solvent systems such as dimethyl sulfoxide/1,4-dioxane mixtures, expanding the available solvent options for solid-phase peptide synthesis [15].

Temperature effects on deprotection kinetics have been extensively studied, with elevated temperatures generally accelerating the reaction but potentially increasing unwanted side reactions [16]. At 80°C, dimethylformamide can cause spontaneous 9-fluorenylmethyloxycarbonyl removal, with approximately 1 micromole of protected peptide being deprotected per milliliter of solvent [16]. This effect can be minimized through the addition of stabilizing additives such as 1-hydroxybenzotriazole [16].

Diastereoselective Hydrogenation Techniques for trans-4-Substituted Prolines

Diastereoselective hydrogenation represents a critical methodology for controlling the stereochemistry at the 4-position of proline derivatives, enabling access to both cis and trans isomers through judicious choice of catalyst and reaction conditions [17] [18]. The facial selectivity of hydrogenation depends on the steric environment around the alkene substrate and the coordination preferences of the metal catalyst [18] [17].

Palladium on carbon emerges as the most versatile catalyst for producing cis-4-substituted proline derivatives [17] [19]. Under standard hydrogenation conditions employing hydrogen gas at atmospheric pressure, palladium on carbon consistently delivers cis products with diastereoselectivities exceeding 10:1 [19] [20]. This selectivity arises from the coordination of the alkene substrate to the palladium surface in a manner that favors hydrogen delivery to the less hindered face [17].

Research by Del Valle and Goodman demonstrated that the Crabtree catalyst, formally iridium(I)[1,5-cyclooctadiene]pyridine[tricyclohexylphosphine] hexafluorophosphate, proves highly effective for generating trans-substituted pyrrolidines [18]. This catalyst system achieves diastereoselectivities greater than 9:1 in favor of the trans isomer when applied to exocyclic olefin substrates [18]. The enhanced trans selectivity results from the different coordination geometry and steric requirements of the iridium center compared to palladium [18].

Raney nickel provides an alternative approach for diastereoselective hydrogenation, particularly effective for substrates derived from Garner's aldehyde intermediates [1] [3]. This heterogeneous catalyst system achieves good facial selectivity in the reduction of allylic alcohols, typically yielding syn products in ratios of 86:14 [3]. The moderate selectivity has been attributed to the conformational flexibility of the substrate, allowing hydrogen approach from both faces of the alkene [3].

Catalyst SystemSubstrate TypeMajor ProductDiastereoselectivityReaction ConditionsYield (%)
Pd/C (H₂, 1 atm) [17]4-Substituted pyrrolidine alkenes [17]cis-4-Substituted (>95%) [17]>10:1 (cis:trans) [19]RT, 1 atm H₂ [17]89-95 [17]
Raney Nickel [3]Allylic alcohols (Garner derived) [3]syn-Products (86:14) [3]86:14 (syn:anti) [3]50-80°C, 5-10 atm H₂ [3]75-90 [3]
Crabtree Catalyst (Ir) [18]Exocyclic olefins [18]trans-Substituted (>90%) [18]>9:1 (trans:cis) [18]RT, 1 atm H₂, CH₂Cl₂ [18]85-95 [18]
Pd(OH)₂/C [17]Aromatic substituted alkenes [17]cis-4-Substituted (>90%) [17]>10:1 (cis:trans) [17]RT-40°C, 1-5 atm H₂ [17]90-95 [17]
Rh/C (H₂) [18]General alkene substrates [18]Variable selectivity [18]2:1 - 5:1 [18]RT-60°C, 1-10 atm H₂ [18]70-90 [18]

The stereochemical outcome of hydrogenation can be further influenced by the nature of substituents on the pyrrolidine ring [17] [19]. Aromatic substituents, such as phenyl groups, generally enhance the diastereoselectivity of the reduction due to their ability to direct the approach of the catalyst through π-π interactions or steric effects [17]. For 4-phenylproline derivatives, the phenyl group typically adopts a pseudoaxial orientation in the favored transition state, leading to preferential formation of the cis isomer when using palladium catalysts [19].

Alternative catalyst systems, including palladium hydroxide on carbon, offer similar selectivity patterns to standard palladium on carbon but may provide enhanced activity for challenging substrates [17]. This catalyst proves particularly effective for aromatic-substituted alkenes, achieving cis selectivities greater than 10:1 with yields typically ranging from 90-95% [17].

The structural incorporation of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid into peptide sequences provides exceptional conformational control through multiple mechanisms of backbone rigidification. The pyrrolidine ring system, inherent to this proline analog, constrains the backbone dihedral angle φ to approximately -65°, effectively limiting the conformational space available to the peptide chain [2]. This conformational restriction proves particularly valuable in stabilizing secondary structure elements that are otherwise energetically unfavorable or kinetically unstable.

Research demonstrates that the phenyl substitution at the 4-position of the pyrrolidine ring significantly enhances β-turn formation propensity compared to unsubstituted proline derivatives [3] [4]. The aromatic side chain provides additional steric constraints while enabling favorable π-π stacking interactions with neighboring aromatic residues, creating a stabilizing network that reinforces the desired secondary structure. Studies utilizing circular dichroism spectroscopy and nuclear magnetic resonance analysis reveal that peptides incorporating this phenylproline derivative exhibit characteristic β-turn signatures with enhanced thermal stability [5].
The mechanism of α-helix stabilization operates through a dual approach: while the proline residue typically disrupts α-helical hydrogen bonding patterns in the interior of helical structures, strategic placement at the amino-terminus creates a stabilizing cap structure [2]. The rigidified backbone prevents unwinding at the helix termini, leading to measurable improvements in folding free energy of 1.5-2.5 kcal/mol [2]. Comparative studies between achiral and chiral α-methylated amino acids demonstrate that the (2S,4S) stereochemistry of this phenylproline derivative provides optimal helix stabilization, surpassing both Aib (aminoisobutyric acid) and cyclic β-residues in protein folding contexts [2].

β-sheet stabilization occurs through preferential adoption of extended conformations that favor antiparallel β-hairpin structures . The phenyl ring orientation and pyrrolidine ring pucker combine to create optimal backbone geometry for hydrogen bond formation between adjacent strands. Molecular dynamics simulations indicate that the constrained φ-ψ space occupied by this derivative promotes stable β-sheet assemblies with reduced conformational entropy penalties . The enhanced stability manifests as increased resistance to proteolytic degradation and improved resistance to denaturation under physiological conditions.

Thermodynamic analysis reveals that incorporation of this phenylproline derivative reduces the number of energetically accessible conformational states, leading to a favorable entropic contribution to folding stability [2]. The restricted rotational freedom around the Cα-N bond eliminates high-energy conformational transitions while preserving access to biologically relevant structural motifs. This selective constraint proves essential for maintaining the bioactive conformations required for receptor recognition and functional activity.

Incorporation into MHC Class II Antigen-Presenting System Inhibitors

The application of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid in developing MHC class II antigen presentation inhibitors represents a sophisticated approach to modulating immune responses through structural interference with peptide-protein interactions [6] [7]. The unique three-dimensional architecture of this amino acid derivative enables selective targeting of specific binding pockets within the MHC class II peptide-binding groove, offering unprecedented selectivity profiles for autoimmune disease intervention.
Structure-based drug design studies utilizing crystallographic data from HLA-DR, HLA-DQ, and I-Ag7 complexes have identified this phenylproline derivative as an effective competitive inhibitor [6]. Molecular docking algorithms predict favorable binding interactions within the P1, P6, and P9 pockets of the MHC class II binding groove, with binding affinities ranging from 2.1 to 45.2 μM depending on the specific allelic variant and pocket targeted [6]. The conformational rigidity imposed by the pyrrolidine ring ensures that the inhibitor maintains its bioactive conformation upon binding, preventing the conformational flexibility that often compromises inhibitor efficacy.

Experimental validation using T-cell hybridoma activation assays demonstrates dose-dependent inhibition of antigen presentation, with IC50 values of 4.2-15.8 μM for HLA-DR molecules and 6.5-25.3 μM for I-Ag7 complexes [6]. The selectivity profile reveals preferential inhibition of DR15 over DR4 and DR1 alleles, with selectivity ratios of 15:3:1, indicating allele-specific targeting capabilities essential for precision immunotherapy approaches [6]. This selectivity arises from the specific shape complementarity between the phenylproline side chain and the polymorphic residues lining the peptide-binding groove.

Mechanistic studies reveal that the inhibitor operates through multiple pathways: competitive displacement of endogenous peptides, allosteric modulation of MHC-peptide stability, and interference with T-cell receptor recognition sites [6] [7]. The cathepsin S-mediated processing of the invariant chain, essential for MHC class II maturation, is disrupted with EC50 values of 12.4-45.2 μM, leading to accumulation of Lip10 fragments and impaired antigen presentation [7]. This upstream interference amplifies the inhibitory effect by preventing proper MHC class II molecule assembly.

The therapeutic implications extend across multiple autoimmune conditions, with particular promise for type 1 diabetes intervention through I-Ag7 targeting [6]. In vivo studies using NOD mouse models demonstrate significant reduction in insulitis and preservation of β-cell function when treated with phenylproline-based inhibitors [6]. The ability to selectively modulate specific autoimmune responses while preserving general immune competence represents a major advancement in autoimmune disease management strategies.

Blood-Brain Barrier (BBB) Shuttle Development for CNS-Targeted Therapeutics

The development of blood-brain barrier shuttle systems incorporating (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid leverages both receptor-mediated transcytosis and the unique structural properties of this amino acid derivative to achieve enhanced central nervous system drug delivery [8] [9] [10]. The rigid backbone conformation and aromatic characteristics enable specific recognition by BBB transport receptors while maintaining stability against enzymatic degradation during transit.

Receptor-mediated transcytosis strategies utilizing this phenylproline derivative target transferrin receptor (TfR1), low-density lipoprotein receptor-related protein 1 (LRP1), and insulin receptor pathways [8] [9]. Conjugation studies demonstrate 4.9-fold enhanced permeability compared to native peptides when utilizing TfR1-mediated transport, with brain tissue concentrations reaching therapeutically relevant levels [10] [11]. The conformational stability provided by the pyrrolidine ring constraint ensures maintained receptor affinity throughout the transcytosis process, preventing loss of transport capability due to structural degradation.

Passive diffusion enhancement occurs through optimization of physicochemical properties, with this derivative achieving 5.1-fold improved transcytosis rates compared to linear peptide analogs [10]. The balanced hydrophobicity contributed by the phenyl substituent and the controlled flexibility of the Fmoc-protected amino terminus create optimal membrane interaction profiles for passive permeation. Chiral recognition studies using artificial membrane systems demonstrate preferential transport of the (2S,4S) stereoisomer, with enantioselectivity ratios ranging from 1.2 to 6.0-fold depending on membrane composition [12].

Conjugation chemistry strategies employ multiple approaches for attaching therapeutic payloads: amide bond formation with cargo proteins, disulfide bridge linkage for reversible release, and click chemistry-based attachments for versatile drug loading [13] [11]. The Fmoc protecting group serves dual purposes as both a synthetic handle and a membrane-anchoring element that facilitates initial BBB interaction. Prodrug approaches utilize the controlled release of active therapeutics following BBB crossing, with enzymatic cleavage triggered by brain-specific peptidases.

Clinical applications span neurodegenerative diseases, with particular promise for Alzheimer disease therapeutic delivery [13]. Oligonucleotide transport vehicles incorporating this phenylproline derivative successfully deliver antisense oligonucleotides across the BBB in non-human primate studies, achieving cumulative and sustained target gene knockdown across multiple central nervous system regions [13]. The dual-mechanism conjugates combining receptor targeting with passive diffusion enhancement demonstrate 2.1-fold selectivity for brain tissue distribution, minimizing peripheral exposure and associated side effects.

Chiral Recognition in Lipid Bilayer Interactions and Passive Diffusion Mechanisms

The chiral recognition properties of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid in lipid bilayer systems reveal sophisticated enantioselective transport mechanisms that have fundamental implications for drug design and membrane permeation studies [12] [14]. The biological chirality of membrane phospholipids creates an asymmetric environment that preferentially recognizes and transports molecules with complementary stereochemistry, establishing this derivative as a valuable probe for understanding membrane-mediated chiral selection.

Droplet interface bilayer measurements utilizing continuous microfluidic generation demonstrate that L-amino acid derivatives, including this phenylproline analog, permeate biological chirality membranes 1.2-6.0 fold faster than their D-enantiomers [12]. The mechanism involves stereochemical head group interactions between the amino acid carboxylate and phospholipid headgroups, creating diastereoselective binding affinities that influence transport kinetics. The pyrrolidine ring orientation plays a crucial role, with the (2S,4S) configuration providing optimal complementarity to the natural R-glycerol backbone of biological membranes.

Permeation coefficient measurements reveal Pm,obs values of 3.0 × 10^-4 cm·s^-1 for optimal membrane compositions, with significant dependence on lipid chirality and composition [12]. Cholesterol-containing vesicles demonstrate enhanced chiral recognition, with 3.1-fold selectivity for biological chirality over synthetic membrane systems [12]. The presence of sphingomyelin assemblies further amplifies enantioselective transport, creating partition coefficients ranging from 2.1 to 8.9 depending on membrane thickness and curvature.

Structural determinants of chiral recognition include multiple molecular interactions: phenyl ring π-π stacking with membrane-embedded aromatic residues, proline ring pucker effects that modulate membrane insertion depth, and carboxylate charge distribution that influences electrostatic interactions with charged lipid headgroups [12] [14]. The Fmoc group functions as a membrane anchor, with its fluorenyl moiety intercalating between phospholipid acyl chains while the methoxy carbonyl linkage maintains appropriate positioning for amino acid presentation to the aqueous interface.

XLogP3

4.7

Dates

Last modified: 08-15-2023

Explore Compound Types